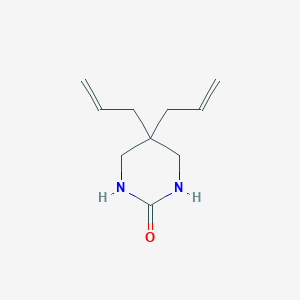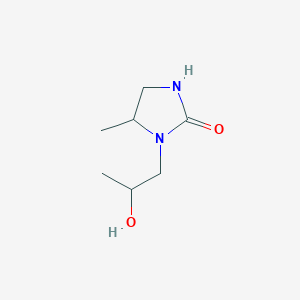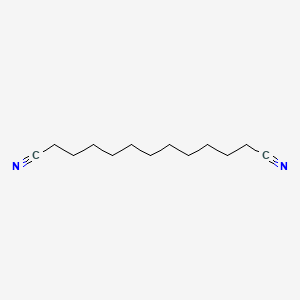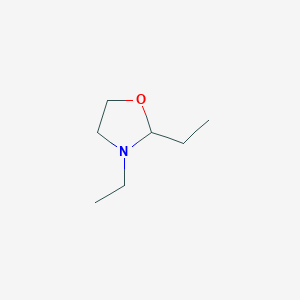![molecular formula C11H14N2O4S2 B14741364 L-Methionine, N-[(2-nitrophenyl)thio]- CAS No. 5208-23-1](/img/structure/B14741364.png)
L-Methionine, N-[(2-nitrophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, N-[(2-nitrophenyl)thio]- is a compound with the molecular formula C11H14N2O4S2. It consists of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of L-Methionine, N-[(2-nitrophenyl)thio]- typically involves the reaction of L-methionine with 2-nitrophenylthiol under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
L-Methionine, N-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of the nitrophenyl group .
Wissenschaftliche Forschungsanwendungen
L-Methionine, N-[(2-nitrophenyl)thio]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role in metabolic pathways and its potential therapeutic applications. In medicine, it is explored for its potential use in cancer treatment due to its ability to target specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of L-Methionine, N-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. It is known to affect the biosynthesis of proteins, glutathione, and polyamines. The compound also plays a role in the methylation of DNA, thereby regulating gene expression. Its effects are mediated through its interaction with enzymes and other proteins involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
L-Methionine, N-[(2-nitrophenyl)thio]- can be compared with other similar compounds such as L-methionine and its derivatives While L-methionine is an essential amino acid with various biological functions, the addition of the nitrophenylthio group in L-Methionine, N-[(2-nitrophenyl)thio]- imparts unique chemical propertiesSimilar compounds include N-[(2-nitrophenyl)thio]-L-cysteine and N-[(2-nitrophenyl)thio]-L-homocysteine .
Eigenschaften
CAS-Nummer |
5208-23-1 |
|---|---|
Molekularformel |
C11H14N2O4S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C11H14N2O4S2/c1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h2-5,8,12H,6-7H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
VIKNEZQWTWSVSG-QMMMGPOBSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)

![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)



